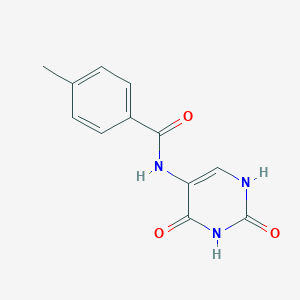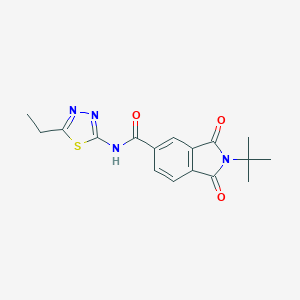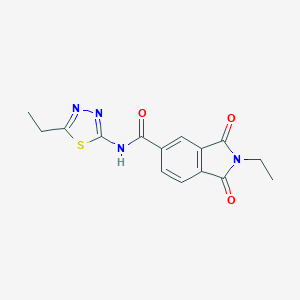![molecular formula C23H20N2O3 B303154 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303154.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention from scientific researchers due to its potential applications in various fields. This compound is commonly known as DMXB-A, and it has been synthesized using different methods.
Wirkmechanismus
DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed in the central nervous system and is involved in various physiological processes, including learning, memory, and inflammation. Activation of the α7 nAChR by DMXB-A leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which can improve cognitive function and reduce inflammation.
Biochemical and Physiological Effects
DMXB-A has been shown to have several biochemical and physiological effects. It can improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. DMXB-A has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for treating pain and inflammation. In addition, DMXB-A has been shown to have neuroprotective properties, protecting neurons from damage caused by oxidative stress and other harmful agents.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for lab experiments. It has a high affinity for the α7 nAChR, making it a potent agonist for this receptor. DMXB-A is also relatively stable and can be easily synthesized in good yield and purity. However, there are some limitations to using DMXB-A in lab experiments. It can be toxic at high concentrations and can have off-target effects on other receptors. In addition, DMXB-A can be difficult to solubilize in aqueous solutions, making it challenging to administer to animals.
Zukünftige Richtungen
There are several future directions for research on DMXB-A. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. DMXB-A has shown promising results in animal models, and further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in treating pain and inflammation. DMXB-A has shown analgesic and anti-inflammatory properties, and further studies are needed to determine its potential as a therapeutic agent. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of DMXB-A, including its metabolism, distribution, and elimination from the body. This information is critical for determining the optimal dosing and administration of DMXB-A in humans.
Conclusion
In conclusion, DMXB-A is a chemical compound that has gained significant attention from scientific researchers due to its potential applications in various fields. It has been shown to have neuroprotective properties, improve cognitive function, and have analgesic and anti-inflammatory properties. DMXB-A acts as a selective agonist for the α7 nAChR and has been synthesized using different methods. While there are some limitations to using DMXB-A in lab experiments, it has several advantages, including its high affinity for the α7 nAChR and relative stability. Further research is needed to determine the full potential of DMXB-A as a therapeutic agent.
Synthesemethoden
DMXB-A can be synthesized using several methods. One of the most common methods is the reaction between 2,6-dimethylphenol, 4-(2-aminoethyl)phenol, and 2-chloroacetyl chloride in the presence of sodium hydroxide. This reaction produces DMXB-A in good yield and purity. Another method involves the reaction between 2-(2,6-dimethylphenoxy)acetic acid and 4-(1,3-benzoxazol-2-yl)aniline in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole. This method also produces DMXB-A in good yield and purity.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential applications in various fields. It has been shown to have neuroprotective properties and can improve cognitive function in animal models. DMXB-A has also been studied for its potential use in treating Alzheimer's disease, schizophrenia, and other neurological disorders. In addition, DMXB-A has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for treating pain and inflammation.
Eigenschaften
Produktname |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide |
|---|---|
Molekularformel |
C23H20N2O3 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O3/c1-15-6-5-7-16(2)22(15)27-14-21(26)24-18-12-10-17(11-13-18)23-25-19-8-3-4-9-20(19)28-23/h3-13H,14H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
BIJWMUXRICSZKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)


![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)


![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)